molecular formula C33H25NO4 B12459057 17-{2-[(1-Oxo-1-phenylpropan-2-yl)oxy]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-{2-[(1-Oxo-1-phenylpropan-2-yl)oxy]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B12459057
M. Wt: 499.6 g/mol
InChI Key: FTIVNJFUQLAFOX-UHFFFAOYSA-N
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Description

17-{2-[(1-Oxo-1-phenylpropan-2-yl)oxy]phenyl}-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure It is characterized by its pentacyclic framework and the presence of multiple functional groups, including ketones and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-{2-[(1-Oxo-1-phenylpropan-2-yl)oxy]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps. One common approach is the condensation of 1-oxo-1-phenylpropan-2-yl with a suitable phenyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

17-{2-[(1-Oxo-1-phenylpropan-2-yl)oxy]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols .

Scientific Research Applications

17-{2-[(1-Oxo-1-phenylpropan-2-yl)oxy]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-{2-[(1-Oxo-1-phenylpropan-2-yl)oxy]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-{2-[(1-Oxo-1-phenylpropan-2-yl)oxy]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione apart is its unique pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C33H25NO4

Molecular Weight

499.6 g/mol

IUPAC Name

17-[2-(1-oxo-1-phenylpropan-2-yl)oxyphenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C33H25NO4/c1-19(31(35)20-11-3-2-4-12-20)38-26-18-10-9-17-25(26)34-32(36)29-27-21-13-5-6-14-22(21)28(30(29)33(34)37)24-16-8-7-15-23(24)27/h2-19,27-30H,1H3

InChI Key

FTIVNJFUQLAFOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57

Origin of Product

United States

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